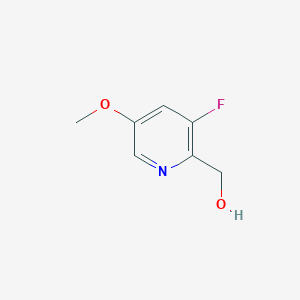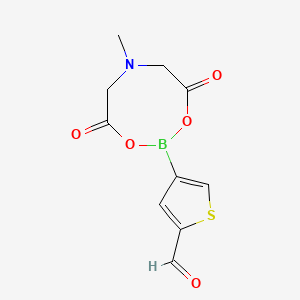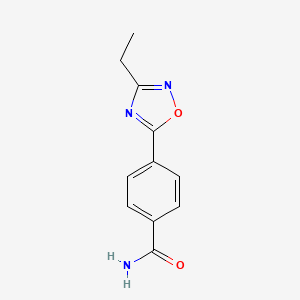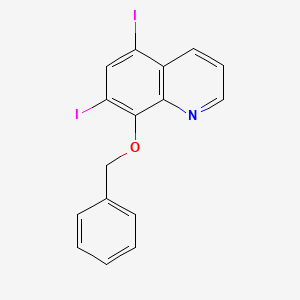![molecular formula C13H23NO3 B1404812 tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate CAS No. 1423031-08-6](/img/structure/B1404812.png)
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Descripción general
Descripción
“tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate” is an organic compound with the CAS Number: 1423031-08-6 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl (2-oxocycloheptyl)methylcarbamate . It is stored at a temperature of 4°C . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 241.33 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate: serves as an intermediate in organic synthesis. Its structure allows it to be a precursor in the synthesis of more complex molecules. The compound’s tert-butyl group can be deprotected under acidic conditions, revealing a free amine that can be further derivatized .
Medicinal Chemistry
In medicinal chemistry, this compound could be utilized for the development of new pharmaceuticals. Its carbamate group is a common feature in drug molecules, often used to improve pharmacokinetic properties or as a protecting group during synthesis .
Material Science
The compound’s unique structure may find applications in material science, particularly in the development of polymers. Its ability to form stable carbamate linkages can be exploited to create novel polymeric materials with specific mechanical and chemical properties .
Catalysis
This compound: might act as a ligand for catalysts in chemical reactions. The oxygen atoms in the carbamate group can coordinate to metal centers, potentially leading to new catalytic systems for organic transformations .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds are often examined for their potential as precursors to agrochemicals. The structural motifs present in This compound could be part of a new class of herbicides or pesticides .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Due to its well-defined structure and stability, it can help in the calibration of analytical instruments or as a control in assay development .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXTNAZYQNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)

![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)


![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)